molecular formula C9H11BN2O3 B1417798 (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid CAS No. 874290-64-9

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid

Cat. No.: B1417798
CAS No.: 874290-64-9
M. Wt: 206.01 g/mol
InChI Key: INZPXASHKGKJCN-UHFFFAOYSA-N
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Description

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BN2O3 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolidinone moiety. It is a white solid with a melting point of 187-189°C .

Scientific Research Applications

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid has several scientific research applications, including:

Safety and Hazards

“(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-(5-Oxopyrazolidin-3-yl)phenylboronic Acid, also known as B-[4-(5-Oxo-3-pyrazolidinyl)phenyl]boronic Acid, is the cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The compound interacts with the cannabinoid receptor as a modulator Modulators can enhance or reduce the receptor’s activity, altering the signal transmission from the receptor to other parts of the cell

Biochemical Analysis

Biochemical Properties

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a reactant or reagent in the preparation of substituted imidazoheterocycles, which are known to modulate cannabinoid receptors . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of specific signaling pathways that regulate cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other cellular components. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their catalytic properties . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding these processes is important for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,5-dioxopyrazolidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF or toluene.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the pyrazolidinone moiety.

    Substitution: Biaryl or vinyl-aryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrazolidinone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex organic molecules.

Properties

IUPAC Name

[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZPXASHKGKJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657449
Record name [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-64-9
Record name [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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